molecular formula C10H16BrNO3 B11783523 tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate

tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate

Cat. No.: B11783523
M. Wt: 278.14 g/mol
InChI Key: PXZCFKBVQVMTSW-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H16BrNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative. One common method involves the reaction of 4-bromo-2-methyl-3-oxopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the design and synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its structural features make it a valuable scaffold in medicinal chemistry .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent or non-covalent interactions with its targets, leading to modulation of their activity .

Comparison with Similar Compounds

  • tert-Butyl 2-oxopyrrolidine-1-carboxylate
  • tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
  • tert-Butyl 4-bromophenylcarbamate
  • tert-Butyl bromoacetate
  • 1-Boc-3-piperidone

Uniqueness: tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl ester group. These functional groups confer distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C10H16BrNO3

Molecular Weight

278.14 g/mol

IUPAC Name

tert-butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16BrNO3/c1-6-8(13)7(11)5-12(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3

InChI Key

PXZCFKBVQVMTSW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(CN1C(=O)OC(C)(C)C)Br

Origin of Product

United States

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